REACTION_CXSMILES
|
[NH2:1]/[C:2](/[C:7]#[N:8])=[C:3](\[NH2:6])/[C:4]#[N:5].[C:9](OC)(OC)(OC)[CH2:10][CH2:11][CH3:12]>>[CH2:10]([C:9]1[NH:1][C:2]([C:7]#[N:8])=[C:3]([C:4]#[N:5])[N:6]=1)[CH2:11][CH3:12]
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Name
|
|
Quantity
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16 g
|
Type
|
reactant
|
Smiles
|
N/C(=C(/C#N)\N)/C#N
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Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C(CCC)(OC)(OC)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
that described in Preparation 1
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Name
|
|
Type
|
product
|
Smiles
|
C(CC)C=1NC(=C(N1)C#N)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 18.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 78.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |